LEI105 - 1800327-36-9

LEI105

Catalog Number: EVT-272952
CAS Number: 1800327-36-9
Molecular Formula: 384.48
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LEI105 is a potent, highly selective, and reversible dual DAGL-α/DAGL-β inhibitor. Diacylglycerol lipase (DAGL)-α and -β are enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Source

The compound LEI105 was developed through a collaborative effort among researchers focusing on innovative therapeutic agents. Specific studies and publications have documented its synthesis, characterization, and biological activity, although detailed proprietary information regarding its origin may not be publicly available.

Classification

LEI105 falls under the category of synthetic organic compounds. It is primarily classified based on its chemical structure and biological activity, which suggests it may function as an inhibitor or modulator of specific biological pathways relevant to disease processes.

Synthesis Analysis

Methods

The synthesis of LEI105 involves several key steps that typically include:

  1. Starting Materials: Selection of appropriate precursors that can undergo various chemical transformations.
  2. Reactions: Utilization of organic reactions such as condensation, cyclization, or substitution to build the desired molecular framework.
  3. Purification: Techniques like column chromatography or recrystallization are employed to isolate the final product from by-products and unreacted materials.

Technical Details

The synthesis process is often optimized for yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and assess the purity of LEI105 at various stages of synthesis.

Molecular Structure Analysis

Structure

LEI105 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. While the exact structural formula is not disclosed in this overview, it typically includes heteroatoms and may exhibit stereochemistry that influences its interaction with biological targets.

Data

Molecular modeling studies often provide insights into the three-dimensional conformation of LEI105. Computational chemistry techniques can predict how the compound will interact with its target proteins, aiding in the design of more effective derivatives.

Chemical Reactions Analysis

Reactions

LEI105 is expected to undergo various chemical reactions that can modify its structure or enhance its activity. These include:

  • Hydrolysis: Reaction with water that could affect stability.
  • Oxidation/Reduction: Modifications that may enhance or diminish biological activity.
  • Conjugation Reactions: Potential interactions with biomolecules such as proteins or nucleic acids.

Technical Details

Each reaction pathway must be carefully analyzed for kinetics and thermodynamics to ensure that the desired modifications lead to improved efficacy or reduced toxicity in potential therapeutic applications.

Mechanism of Action

Process

The mechanism of action for LEI105 involves its interaction with specific biological targets, likely proteins or enzymes involved in disease pathways. This interaction can lead to inhibition or activation of these targets, resulting in downstream effects on cellular processes.

Data

Experimental data from pharmacological assays are crucial for understanding how LEI105 modulates biological systems. Studies may include enzyme inhibition assays, cell viability tests, and receptor binding studies to elucidate its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

LEI105 exhibits specific physical properties such as melting point, solubility, and stability under various conditions. These properties are essential for determining the compound's formulation for therapeutic use.

Chemical Properties

Chemical properties include reactivity with other compounds, stability under light or heat, and pH sensitivity. Understanding these properties helps in predicting how LEI105 behaves in biological systems and during storage.

Applications

LEI105 has potential applications in scientific research, particularly in drug discovery and development. Its ability to modulate specific biological pathways makes it a candidate for further investigation in treating diseases where those pathways are dysregulated. Ongoing studies may explore its efficacy in preclinical models before advancing to clinical trials.

Introduction to LEI105: Context and Significance

LEI105 as a Synthetic Organic Compound in Pharmacological Research

LEI105 (CAS 1800327-36-9) is a synthetically derived small molecule with the systematic name 6-Phenyl-1-(6-(p-tolyl)oxazolo[4,5-b]pyridin-2-yl)hexan-1-one. Its molecular formula is C₂₅H₂₄N₂O₂, yielding a molecular weight of 384.47 g/mol [3] [10]. Structurally, LEI105 features an α-ketoheterocycle core that enables reversible covalent binding to serine residues in the catalytic triad of diacylglycerol lipases (DAGLs) [2] [7]. This chemical warhead is critical for its inhibitory activity, as reduction of the keto group diminishes potency by ~150-fold [2]. The compound exhibits high lipophilicity (XLogP: 6.36) with limited water solubility, necessitating dissolution in organic solvents like DMSO for experimental use [5] [7].

Table 1: Physicochemical and Biochemical Profile of LEI105

PropertyValueExperimental Context
Molecular Weight384.47 g/molCalculated from C₂₅H₂₄N₂O₂ [5]
FormulaC₂₅H₂₄N₂O₂Elemental analysis: C,78.10%; H,6.29%; N,7.29%; O,8.32% [3]
XLogP6.36Computational prediction [5]
Rotatable Bonds8Molecular dynamics simulation [5]
Hydrogen Bond Acceptors3CDK-based calculation [5]
Solubility>10 mM in DMSOBiochemical assays [7]
Storage Stability>2 years at -20°CSolid powder form [3] [7]

Role of LEI105 in Modulating Endocannabinoid Biosynthesis

LEI105 specifically targets the biosynthesis of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system. It achieves this through potent, reversible inhibition of both DAGL-α and DAGL-β isozymes, which catalyze the hydrolysis of diacylglycerol (DAG) to 2-AG [1] [6]. In Neuro2A cells, LEI105 reduces 2-AG levels concentration-dependently (pIC₅₀: 7.9 for DAGL-α; 7.4 for DAGL-β) without altering anandamide concentrations [2] [7]. This selectivity extends beyond substrate-specific effects: LEI105 exhibits no significant activity against other endocannabinoid-metabolizing enzymes, including:

  • Monoacylglycerol lipase (MAGL)
  • Fatty acid amide hydrolase (FAAH)
  • Abhydrolase domain-containing proteins 6/12 (ABHD6/12) [2] [7]

Functionally, LEI105 disrupts cannabinoid CB1-receptor-mediated retrograde signaling in synaptic plasticity. In mouse hippocampal slice models, LEI105 suppresses depolarization-induced suppression of excitation (DSE), a form of short-term synaptic plasticity dependent on 2-AG-mediated CB1 activation [1] [2]. This positions LEI105 as a critical pharmacological tool for investigating 2-AG-specific physiological processes, including neuroinflammation, energy metabolism, and neurotransmitter release [4] [6].

Table 2: Selectivity Profile of LEI105 Against Key Enzymes

Target EnzymeFunctionInhibition by LEI105Experimental Model
DAGL-α2-AG biosynthesis in CNSpIC₅₀ = 7.9 ± 0.08Recombinant human enzyme [2]
DAGL-βPeripheral 2-AG productionpIC₅₀ = 7.4Cell-based assays [7]
FAAHAnandamide hydrolysisNo inhibitionCompetitive ABPP [2]
MAGL2-AG hydrolysisNo inhibitionMouse membrane proteome [2]
ABHD6/12Alternative 2-AG hydrolasesNo inhibitionChemoproteomic profiling [2]
CB1 ReceptorEndocannabinoid receptorNo affinityBinding assays [7]

Historical Development of DAGL Inhibitors and Emergence of LEI105

The development of LEI105 represents a paradigm shift in DAGL inhibitor design. Early inhibitors like tetrahydrolipstatin (THL, Orlistat®) lacked selectivity, inhibiting multiple serine hydrolases including pancreatic lipase [2]. Irreversible covalent agents such as HT-01 and KT109 showed improved biochemical specificity but were unsuitable for physiological studies due to their non-reversible binding kinetics [2] [4].

LEI105 emerged from a structure-guided optimization campaign based on its predecessor LEI104. Using homology modeling of DAGL-α, researchers identified an unexploited hydrophobic pocket adjacent to the catalytic site [2]. Introduction of a phenyl substituent at the 6-position of LEI104’s oxazolopyridine scaffold generated LEI105, enhancing:

  • Potency: 40-fold increase in cellular activity against DAGL-α (pIC₅₀: 7.9 vs. 6.3 for LEI104)
  • Selectivity: Elimination of FAAH inhibition observed with LEI104
  • Reversibility: Transient hemiketal adduct formation allows temporal control [2]

The compound’s characterization leveraged comparative chemoproteomic strategies:

  • Broad-spectrum fluorophosphonate probes evaluated inhibition across serine hydrolases
  • Tailor-made β-lactone probes (MB064) specifically monitored DAGL-β activity
  • Competitive activity-based protein profiling (ABPP) confirmed target engagement and selectivity in native proteomes [2]

This approach revealed LEI105 as the first highly selective, reversible dual DAGL inhibitor capable of acute temporal modulation of 2-AG biosynthesis without perturbing broader lipid networks [2] [7].

Table 3: Evolution of DAGL Inhibitors Leading to LEI105

Inhibitor GenerationRepresentative CompoundsLimitationsLEI105 Advantages
First-generationTHL (Orlistat®)Non-selective; gastrointestinal toxicity>100-fold selectivity over other hydrolases
Irreversible covalentHT-01, KT109Permanent enzyme inactivationReversible inhibition kinetics
Early reversibleLEI104Weak cellular potency; FAAH inhibition40-fold increased cellular efficacy; no FAAH affinity
Genetic toolsDAGL-KO miceChronic developmental compensationAcute temporal modulation [2] [4]

The pharmacological profile of LEI105 has enabled investigations into on-demand 2-AG biosynthesis in neuronal signaling, obesity pathways, and neuroinflammatory cascades – areas previously inaccessible with chronic genetic knockout models or non-selective inhibitors [2] [6] [9].

Properties

CAS Number

1800327-36-9

Product Name

LEI105

IUPAC Name

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

Molecular Formula

384.48

Molecular Weight

0.0

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

InChI Key

XDHONXIOZAUYDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

LEI105; LEI-105; LEI 105;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.